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Compound of Interest

Compound Name:
2-Hydroxy-5-methoxy-4-

methylbenzaldehyde

CAS No.: 74516-54-4

Cat. No.: B3416364

Get Quote

This guide serves as a comprehensive technical resource for researchers, chemists, and drug

development professionals interested in the physicochemical properties, synthesis, and

characterization of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde. Acknowledging the limited

availability of published experimental data for this specific isomer, this document provides a

framework based on established chemical principles, predicted data, and validated

methodologies for analogous compounds.

Compound Identification and Structural Elucidation
2-Hydroxy-5-methoxy-4-methylbenzaldehyde belongs to the family of substituted

hydroxybenzaldehydes, a class of compounds with significant applications in organic synthesis

and medicinal chemistry.

Molecular Identity:

IUPAC Name: 2-Hydroxy-5-methoxy-4-methylbenzaldehyde

Molecular Formula: C₉H₁₀O₃
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Molecular Weight: 166.17 g/mol [1]

CAS Number: While a specific CAS number is not widely cited, it is crucial to distinguish it

from its more commercially available isomer, 2-Hydroxy-4-methoxy-5-methylbenzaldehyde

(CAS No. 84422-52-6).[2]

Structural Identifiers:

SMILES:CC1=CC(=C(C=C1OC)C=O)O[3]

InChI:InChI=1S/C9H10O3/c1-6-3-8(11)7(5-10)4-9(6)12-2/h3-5,11H,1-2H3[3]

InChIKey:JFQPXBDVPFBIFF-UHFFFAOYSA-N[3]

The strategic placement of the hydroxyl, methoxy, and methyl groups on the benzaldehyde

scaffold dictates its electronic and steric properties, influencing its reactivity, spectral

characteristics, and potential biological activity. The intramolecular hydrogen bond between the

phenolic hydroxyl group and the aldehyde's carbonyl oxygen is a key structural feature,

impacting both its physical properties and chemical behavior.

Physicochemical Properties: A Predictive Overview
Due to the absence of extensive experimental reports, the following physicochemical properties

are based on computational predictions and analysis of structurally related compounds.[3]

These values provide a reliable starting point for experimental design.
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Property Predicted Value Source & Context

Molecular Weight 166.17 g/mol
Calculated from the molecular

formula C₉H₁₀O₃.[1]

Monoisotopic Mass 166.06299 Da
High-resolution mass

spectrometry target.[3]

XlogP 1.9

A measure of lipophilicity,

suggesting moderate solubility

in organic solvents and limited

solubility in water.[3]

Physical Form Solid (Predicted)

Based on the properties of

similar substituted

benzaldehydes which are

typically crystalline solids at

room temperature.[4]

pKa Weakly acidic

The phenolic hydroxyl group

imparts acidic character,

though this is modulated by

the other ring substituents.[5]

Storage 4°C, under inert gas

Recommended for analogous

compounds to prevent

oxidation of the aldehyde and

phenolic groups.[4]

Proposed Synthetic Pathway: Ortho-Formylation
The synthesis of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde can be logically approached

via the ortho-formylation of the corresponding phenol precursor, 3-methoxy-4-methylphenol.

The key challenge in this synthesis is achieving regioselectivity, directing the formyl group to

the position ortho to the hydroxyl group and para to the methyl group.

Several established formylation methods are applicable, with the Reimer-Tiemann and Duff

reactions being primary candidates due to their proven efficacy for phenolic substrates.[6][7]
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Caption: Proposed synthesis of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde.

Experimental Protocol: Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols. The

hydroxyl group activates the ring, and its directing effect, combined with steric hindrance from

the adjacent methyl group, should favor formylation at the C2 position.

Materials:

3-methoxy-4-methylphenol

Chloroform (CHCl₃)

Sodium hydroxide (NaOH)

Ethanol

Hydrochloric acid (HCl), dilute

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

Dissolution: In a three-necked round-bottom flask equipped with a reflux condenser and a

dropping funnel, dissolve 3-methoxy-4-methylphenol in ethanol.

Base Addition: Add a concentrated aqueous solution of sodium hydroxide to the flask with

stirring. Heat the mixture to 60-70°C.

Reagent Addition: Add chloroform dropwise from the dropping funnel over a period of 1-2

hours while maintaining the temperature. The reaction is exothermic and may require

external cooling to control.
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Reaction: After the addition is complete, continue to stir the mixture at 60-70°C for several

hours until the reaction is complete (monitor by TLC).

Workup: Cool the reaction mixture to room temperature. Distill off the excess chloroform and

ethanol under reduced pressure.

Acidification: Acidify the remaining aqueous residue with dilute hydrochloric acid until it is

acidic (pH ~2). This will precipitate the crude product.

Extraction: Extract the product into ethyl acetate. Wash the organic layer sequentially with

water and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate the solvent under reduced pressure to yield the crude product.

Purification: The crude solid can be purified by column chromatography on silica gel or by

recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl

acetate).

Analytical Characterization Workflow: A Self-
Validating System
For a novel or uncharacterized compound, a multi-technique approach is essential to

unambiguously confirm its structure and assess its purity.

Caption: A comprehensive workflow for the characterization of the title compound.

Expected Spectroscopic Signatures:
¹H NMR:

Aldehyde Proton (-CHO): A singlet around δ 9.5-10.5 ppm.

Phenolic Proton (-OH): A broad singlet, typically downfield (> δ 10 ppm), due to

intramolecular hydrogen bonding.
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Aromatic Protons: Two singlets in the aromatic region (δ 6.5-7.5 ppm), corresponding to

the protons at the C3 and C6 positions.

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm.

Methyl Protons (-CH₃): A sharp singlet around δ 2.1-2.3 ppm.

¹³C NMR:

Carbonyl Carbon (-CHO): A signal in the range of δ 190-200 ppm.

Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-165 ppm), with

carbons attached to oxygen appearing more downfield.

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically δ 15-20 ppm.

Infrared (IR) Spectroscopy:

O-H Stretch: A broad absorption band from ~3100-3400 cm⁻¹ due to the hydrogen-bonded

phenol.

C-H Stretch (Aromatic/Aliphatic): Signals just above and below 3000 cm⁻¹.

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1650-1670 cm⁻¹, shifted

to a lower frequency due to conjugation and intramolecular hydrogen bonding.

C=C Stretch (Aromatic): Multiple absorptions in the 1450-1600 cm⁻¹ region.

C-O Stretch: Strong bands in the 1200-1300 cm⁻¹ region.

Mass Spectrometry (MS):

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion

peak (M⁺) at m/z = 166. Key fragmentation patterns would likely include the loss of a

hydrogen radical ([M-H]⁺ at m/z 165) and the loss of a methyl group ([M-CH₃]⁺ at m/z

151).[1]
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Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific

toxicity data for this compound is unavailable, data from analogous substituted benzaldehydes

should inform handling procedures.

Hazard Statements: Based on similar compounds, it is prudent to assume the substance is

harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation

(H319), and may cause respiratory irritation (H335).[4]

Precautionary Measures:

Handle in a well-ventilated area or a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab

coat, and chemical-resistant gloves.

Avoid inhalation of dust and contact with skin and eyes.

Wash hands thoroughly after handling.

This guide provides a robust framework for any scientist or researcher looking to synthesize,

characterize, and utilize 2-Hydroxy-5-methoxy-4-methylbenzaldehyde. By combining

predictive data with established, self-validating experimental workflows, this document

empowers users to confidently approach this novel compound with scientific rigor and a

commitment to safety.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 4-Hydroxy-5-methoxy-2-methylbenzaldehyde | C9H10O3 | CID 23424283 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. fluorochem.co.uk [fluorochem.co.uk]

3. PubChemLite - 2-hydroxy-5-methoxy-4-methylbenzaldehyde (C9H10O3)
[pubchemlite.lcsb.uni.lu]

4. 2-Hydroxy-4-methoxy-5-methylbenzaldehyde | 84422-52-6 [sigmaaldrich.com]

5. np-mrd.org [np-mrd.org]

6. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]

7. pdf.benchchem.com [pdf.benchchem.com]

To cite this document: BenchChem. [An In-depth Technical Guide to 2-Hydroxy-5-methoxy-4-
methylbenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3416364/docs#an-in-depth-technical-guide-to-2-
hydroxy-5-methoxy-4-methylbenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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